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Compound of Interest

N3-[(Tetrahydro-2-
Compound Name:
furanyl)methyljuridine

cat. No.: B12386950

Disclaimer: Information regarding the specific compound "N3-[(Tetrahydro-2-
furanyl)methyl]uridine” is not readily available in the current scientific literature. The following
application notes and protocols are based on the closely related and well-documented
analogue, N3-methyluridine (m3U). Researchers interested in N3-[(Tetrahydro-2-
furanyl)methyl]uridine should consider these protocols as a starting point, with the
understanding that optimization will be necessary.

Application Notes
Introduction to N3-Methyluridine (m3U)

N3-methyluridine is a modified ribonucleoside that can be incorporated into synthetic
oligonucleotides to alter their physicochemical and biological properties. The methylation at the
N3 position of the uracil base disrupts the Watson-Crick hydrogen bond with adenine. This
modification, along with potential modifications at the 2'-position of the ribose sugar, offers a
strategy to modulate the characteristics of therapeutic oligonucleotides.[1] The corresponding
phosphoramidite of N3-methyluridine and its derivatives are compatible with standard
automated DNA/RNA synthesis protocols.[1][2]

Key Applications

The unique properties imparted by N3-methyluridine modifications make them valuable for
various research and therapeutic applications, including:
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e Antisense Technologies: Modified oligonucleotides can be designed to bind to specific mMRNA
sequences, modulating gene expression.

» Small Interfering RNAs (SiRNASs): The incorporation of m3U can influence the stability and
activity of siRNA duplexes.[3]

» CRISPR-Cas9: Modified guide RNAs can exhibit altered stability and activity.[1][2]

o Aptamers: The introduction of m3U can affect the three-dimensional structure and binding
affinity of aptamers.[1][2]

Physicochemical Properties of N3-Methyluridine
Modified Oligonucleotides

The incorporation of N3-methyluridine generally leads to a significant decrease in the thermal
stability of oligonucleotide duplexes. This is attributed to the disruption of the Watson-Crick
base pairing with adenine.

Change in Melting
Modification Temperature (Tm) per Reference
Modification

N3-methyluridine (m3U) Significant destabilization [4]

Substantial reduction (around
2'-0O-alkyl/2'-F-m3U [3]
8-12 °C)

Oligonucleotides modified with N3-methyluridine, particularly with additional 2'-O-alkyl groups,
have demonstrated enhanced resistance to nuclease degradation compared to unmodified or
other modified oligonucleotides.
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Nuclease Resistance of 2'-
Nuclease O-alkyl-m3U Modified Reference
Oligonucleotides

Improved half-life compared to
3'- and 5'-Exonucleases 2'-fluoro and 2'-OMe [3]

modifications

Experimental Protocols
Protocol 1: Synthesis of 2'-O-Alkyl-N3-methyluridine
Phosphoramidite

This protocol describes a general method for the synthesis of 2'-O-alkyl-N3-methyluridine
phosphoramidites, starting from commercially available uridine.[1]

Materials:

Uridine

e 4,4'-Dimethoxytrityl chloride (DMT-CI)

e Pyridine

» Alkylating agent (e.g., methyl iodide)

o Silver oxide (Ag20)

e 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

» N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM)

o Acetonitrile (ACN)

« Silica gel for column chromatography
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Equipment:

Round-bottom flasks

o Magnetic stirrer and stir bars

 Rotary evaporator

e Chromatography columns

* NMR spectrometer for characterization

o Mass spectrometer for characterization

Procedure:

e 5'-O-Tritylation:

o

Dissolve uridine in pyridine.

[¢]

Add DMT-CI portion-wise at 0°C and stir the reaction at room temperature until completion
(monitored by TLC).

[¢]

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

[e]

Purify the crude product by silica gel column chromatography to obtain 5-O-DMT-uridine.

» N3-Methylation and 2'-O-Alkylation:

o

To a solution of 5'-O-DMT-uridine in a suitable solvent, add an alkylating agent and a base
(e.g., silver oxide for methylation).[1]

o

Stir the reaction at room temperature until the starting material is consumed.

[¢]

Filter the reaction mixture and evaporate the solvent.

[e]

Purify the resulting 2'-O-alkyl-N3-methyl-5-O-DMT-uridine by silica gel chromatography.

e Phosphitylation:
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o Dissolve the dried 2'-O-alkyl-N3-methyl-5'-O-DMT-uridine in anhydrous DCM.

o Add DIPEA and cool the solution to 0°C.

o Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

o Stir the reaction at room temperature until completion.

o Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

o Purify the crude phosphoramidite by precipitation or silica gel chromatography to yield the
final product.

Protocol 2: Solid-Phase Synthesis of N3-Methyluridine-
Modified Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides incorporating
the N3-methyluridine phosphoramidite using standard phosphoramidite chemistry.[1][5]

Materials:

o Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

o Standard DNA/RNA phosphoramidites (A, C, G, T/U).

e N3-methyluridine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
 Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).

» Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in DCM).

o Capping solution (e.g., acetic anhydride and N-methylimidazole).

o Oxidizing solution (e.g., iodine in THF/water/pyridine).

» Anhydrous acetonitrile for washing.
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Equipment:
e Automated DNA/RNA synthesizer.
Procedure (Automated Synthesis Cycle):

o Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound
nucleoside by treatment with the deblocking solution. The support is then washed with
anhydrous acetonitrile.[6]

o Coupling: The N3-methyluridine phosphoramidite is activated by the activator solution and
delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing
oligonucleotide chain.[6][7]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to
prevent the formation of deletion mutations in subsequent cycles.[8]

» Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester linkage using the oxidizing solution. The support is then washed with
anhydrous acetonitrile before initiating the next cycle.[6]

This four-step cycle is repeated for each subsequent nucleotide until the desired full-length
oligonucleotide is synthesized.

Protocol 3: Deprotection and Purification of Modified
Oligonucleotides

Materials:

Ammonium hydroxide solution or a mixture of ammonia and methylamine (AMA).

Triethylammonium acetate (TEAA) buffer.

Acetonitrile for HPLC.

Desalting columns.

Equipment:
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e Heating block or oven.
o Centrifugal vacuum concentrator.

o High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.qg.,
reversed-phase C18).[9][10]

o UV-Vis spectrophotometer.
Procedure:

» Cleavage and Deprotection:

o

Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
o Add concentrated ammonium hydroxide or AMA solution to the vial.

o Heat the sealed vial at a specified temperature (e.g., 55°C) for several hours to cleave the
oligonucleotide from the support and remove the protecting groups from the nucleobases
and the phosphate backbone.[8]

o Cool the vial, centrifuge, and carefully transfer the supernatant containing the
oligonucleotide to a new tube.

 Purification by HPLC:

[e]

Dry the oligonucleotide solution using a vacuum concentrator.

[e]

Reconstitute the crude oligonucleotide in the HPLC mobile phase A (e.g., 0.1 M TEAA).

o

Purify the oligonucleotide by reversed-phase HPLC.[9] The full-length product is typically
separated from shorter failure sequences.

o

Collect the fractions corresponding to the desired product peak.

o Desalting and Quantification:

o Combine the collected fractions and evaporate the solvent.
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o Desalt the purified oligonucleotide using a desalting column to remove salts from the
HPLC buffer.[9]

o Dry the desalted oligonucleotide and quantify it using UV-Vis spectrophotometry at 260
nm.

Visualizations

Phosphoramidite Synthesis Workflow
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Caption: Workflow for the synthesis of N3-methyluridine phosphoramidite.
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Solid-Phase Oligonucleotide Synthesis Cycle
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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